molecular formula C12H18N5O3S+ B095845 5'-Deoxy-5'-(dimethyl-lambda~4~-sulfanyl)adenosine CAS No. 15648-76-7

5'-Deoxy-5'-(dimethyl-lambda~4~-sulfanyl)adenosine

Cat. No. B095845
CAS RN: 15648-76-7
M. Wt: 312.37 g/mol
InChI Key: DVNIRPKXKMIDQU-WOUKDFQISA-N
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Description

5'-Deoxy-5'-(dimethyl-lambda~4~-sulfanyl)adenosine, also known as MTA, is a naturally occurring molecule that has been found to have various biochemical and physiological effects. It is a sulfur-containing nucleoside and is involved in the biosynthesis of methionine and S-adenosylmethionine (SAM), which are important compounds in biological processes such as DNA methylation and protein synthesis.

Scientific Research Applications

Chemiluminescence Studies

The compound's analogs have been utilized in chemiluminescence studies. For instance, sulfanyl-substituted dioxetanes, closely related to 5'-Deoxy-5'-(dimethyl-lambda4-sulfanyl)adenosine, demonstrated the ability to emit light upon base-induced decomposition, offering potential applications in bioanalytical chemistry and molecular imaging (Watanabe et al., 2010).

Enzymatic Activity and Inhibition

Studies have explored the role of similar compounds in enzymatic processes. 5'-Deoxy-5'-(dimethyl-lambda4-sulfanyl)adenosine analogs have been shown to inhibit S-adenosyl-L-homocysteine hydrolase, which is significant in understanding and potentially manipulating metabolic pathways (Wnuk et al., 1997).

Role in Nucleic Acid Metabolism

Research has indicated that derivatives of this compound play a critical role in nucleic acid metabolism. For example, 5'-Deoxy-5'-methylthioadenosine, a related molecule, is involved in the methionine recycling pathways, which is crucial for understanding cellular metabolism and drug design, particularly in antimalarial therapies (Sufrin et al., 1995).

Structural Analysis and Crystallography

Structural analysis of compounds closely related to 5'-Deoxy-5'-(dimethyl-lambda4-sulfanyl)adenosine, such as 5'-deoxy-5'-thioadenosine derivatives, has been carried out to understand their molecular conformation and potential interactions, aiding in the design of more effective compounds for various applications, including therapeutic agents (Benghiat & Crooks, 1983).

Pharmaceutical Applications

This compound and its analogs have been examined for their pharmaceutical applications, particularly in the context of their interactions with enzymes and potential as drug precursors or inhibitors. For example, analogs have been investigated for their trypanocidal activity, indicating a potential use in developing treatments for trypanosomiasis (Bacchi et al., 1991).

properties

CAS RN

15648-76-7

Product Name

5'-Deoxy-5'-(dimethyl-lambda~4~-sulfanyl)adenosine

Molecular Formula

C12H18N5O3S+

Molecular Weight

312.37 g/mol

IUPAC Name

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium

InChI

InChI=1S/C12H18N5O3S/c1-21(2)3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,3H2,1-2H3,(H2,13,14,15)/q+1/t6-,8-,9-,12-/m1/s1

InChI Key

DVNIRPKXKMIDQU-WOUKDFQISA-N

Isomeric SMILES

C[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

synonyms

S-methyl-5'-methylthioadenosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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